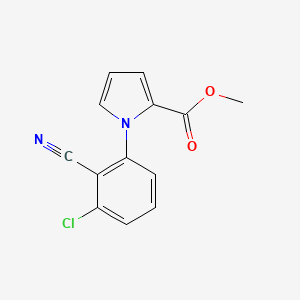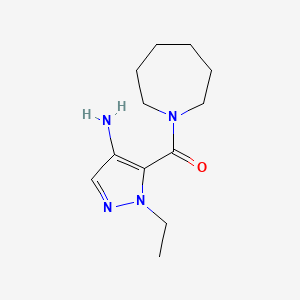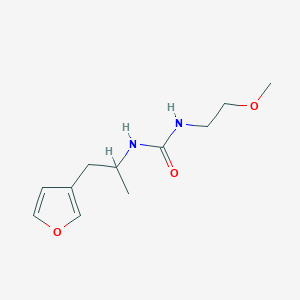![molecular formula C18H18FN3O4 B2523989 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 1903719-52-7](/img/structure/B2523989.png)
5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound features a blend of cyclopropyl, fluoro, oxo, dihydrobenzo, oxazepin, and isoxazole groups, which endow it with unique chemical properties and reactivity.
Applications De Recherche Scientifique
5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide finds applications in:
Chemistry: : As a precursor for synthesizing complex molecules.
Biology: : Studied for its potential interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, possibly in anti-inflammatory or anticancer research.
Industry: : Used in material science for developing novel compounds with unique physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step processes. Here is a general outline:
Cyclopropyl Group Introduction: : Using cyclopropyl bromide in a reaction with suitable nucleophiles under controlled conditions.
Isoxazole Formation: : Constructing the isoxazole ring through cyclization reactions involving hydroxylamine and alpha, beta-unsaturated carbonyl compounds.
Oxazepin Synthesis: : Forming the oxazepine ring via a condensation reaction with appropriate starting materials, like an ortho-aminobenzamide derivative.
Fluoro Addition: : Introducing the fluorine atom via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Scalability of the synthesis process is critical for industrial applications. This generally involves:
Optimized Batch Reactions: : Enhancing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields.
Continuous Flow Chemistry: : Adopting continuous flow reactors for better control over reaction kinetics and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It undergoes oxidation at specific sites, potentially forming additional oxo groups.
Reduction: : Reduction reactions might target the fluoro or oxo groups, resulting in hydro derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are possible, given the reactive groups present.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions involving strong bases or acids depending on the desired site of reaction.
Major Products Formed
Oxidation: : Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: : Reduced forms, potentially de-fluorinated or hydrogenated derivatives.
Substitution: : Functionalized derivatives, introducing groups like alkyl, acyl, or amino groups.
Mécanisme D'action
This compound's mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways Involved: : Interference with cell signaling pathways, possibly through modulation of kinase or phosphatase activities. The isoxazole and oxazepin rings play key roles in its binding affinity and biological activity.
Comparaison Avec Des Composés Similaires
Uniqueness
Structural Complexity: : The combination of cyclopropyl, fluoro, and oxazepin elements makes it unique.
Chemical Properties: : Its ability to participate in a variety of chemical reactions sets it apart.
Similar Compounds
Analogous Oxazepines: : Compounds with similar oxazepine rings but different substituents.
Fluoro-Substituted Isoxazoles: : Molecules with similar isoxazole structures but varying fluorine positioning.
Cyclopropyl Containing Derivatives: : Other compounds featuring cyclopropyl groups integrated with different moieties.
There's a lot to this compound—scientific curiosities, intricate preparation routes, and potent applications. Any specific angle you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-cyclopropyl-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c19-13-3-4-15-12(7-13)9-22(17(23)10-25-15)6-5-20-18(24)14-8-16(26-21-14)11-1-2-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRAOEYDFAUZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2523909.png)

![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)
![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide](/img/structure/B2523919.png)
![2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2523920.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)



